1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 439110-83-5
VCID: VC7916517
InChI: InChI=1S/C12H13NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-10,14H,1H3
SMILES: CC(C1=CC=C(C=C1)N2C=CC=C2)O
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol

CAS No.: 439110-83-5

Cat. No.: VC7916517

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol - 439110-83-5

Specification

CAS No. 439110-83-5
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 1-(4-pyrrol-1-ylphenyl)ethanol
Standard InChI InChI=1S/C12H13NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-10,14H,1H3
Standard InChI Key IADAUMAMSILNIE-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)N2C=CC=C2)O
Canonical SMILES CC(C1=CC=C(C=C1)N2C=CC=C2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a phenyl ring substituted at the para position with a 1H-pyrrole moiety and an ethanol group (Figure 1). The chiral center at the ethanol carbon enables enantiomeric forms, such as the (S)-enantiomer (CAS: 1344918-44-0) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO
Molecular Weight187.24 g/mol
Density1.1±0.1 g/cm³ (predicted)
Boiling Point~306.7±25.0 °C (analog data)
SolubilitySoluble in DMF, DMSO, ethanol
AppearanceOff-white powder

Synthesis and Derivative Formation

Paal-Knorr Condensation

Reaction of 4-aminophenyl ethanol with acetonyl acetone in glacial acetic acid yields the pyrrole ring via cyclocondensation . This method achieves moderate yields (65–80%) and is scalable for bulk production .

Alkylation of Pyrrole

Aryl halides (e.g., 4-bromophenyl ethanol) undergo Ullmann-type coupling with pyrrole in the presence of copper catalysts, forming the target compound . Microwave-assisted synthesis reduces reaction times (40 min at 210°C) .

Key Derivatives and Applications

1-[4-(1H-Pyrrol-1-yl)phenyl]ethan-1-ol serves as a precursor for:

  • Antimicrobial Agents: Pyrazoline carbaldehydes synthesized via chalcone intermediates show inhibition against Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀: 2.5–8.7 μM) .

  • Cytotoxic Compounds: Chalcone derivatives exhibit activity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM) .

  • Triazole and Azetidinone Analogues: These derivatives demonstrate broad-spectrum antibacterial activity against S. aureus and E. coli (MIC: 8–32 μg/mL) .

Table 2: Representative Derivatives and Bioactivity

DerivativeBioactivity (IC₅₀/MIC)Source
Pyrazoline carbaldehydes2.5–8.7 μM (anti-TB)
Chalcones12–45 μM (cytotoxicity)
Triazoles8–32 μg/mL (antibacterial)

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • O-H Stretch: 3350–3200 cm⁻¹ (broad, hydroxyl group) .

  • C-O Stretch: 1100–1050 cm⁻¹ .

  • Aromatic C-H: 3100–3000 cm⁻¹ .

¹H NMR (400 MHz, DMSO-d₆)

  • Pyrrole Protons: δ 6.2–6.9 ppm (multiplet, 4H) .

  • Phenyl Protons: δ 7.3–7.5 ppm (doublet, 2H; J = 8.4 Hz) .

  • Ethanol CH₂: δ 3.8–4.0 ppm (quartet, 2H) .

  • Hydroxyl Proton: δ 5.1 ppm (singlet, exchanges with D₂O) .

¹³C NMR (100 MHz, DMSO-d₆)

  • Aromatic Carbons: δ 120–140 ppm .

  • Ethanol Carbon: δ 65.2 ppm (CH₂), δ 22.1 ppm (CH₃) .

Biological and Pharmacological Relevance

Antimicrobial Activity

Derivatives of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethan-1-ol inhibit bacterial enoyl-ACP reductase, a critical enzyme in fatty acid biosynthesis . For example, pyrazoline carbaldehydes exhibit in vitro activity against M. tuberculosis H37Rv (MIC: 1.56 μg/mL) .

Antioxidant Properties

Pyrrole derivatives scavenge DPPH radicals (IC₅₀: 28–52 μM), attributed to the electron-donating hydroxyl group .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing antitubercular and anticancer agents .

  • Material Science: Incorporated into polymers for optoelectronic devices due to conjugated π-systems .

  • Catalysis: Serves as a ligand in palladium-catalyzed C–H arylation reactions .

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